Cas no 2138356-88-2 (ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate)

Ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a brominated imidazole core coupled with a methyl-substituted pyrazole moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine atom at the 2-position enhances reactivity for further functionalization, while the ester group at the 4-position offers flexibility for derivatization. The presence of the 1-methylpyrazole group contributes to improved stability and potential bioactivity. This compound is valuable for constructing complex molecular architectures, particularly in the development of biologically active molecules. Its well-defined reactivity profile makes it a useful building block in medicinal chemistry and material science.
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate structure
2138356-88-2 structure
Product name:ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
CAS No:2138356-88-2
MF:C10H11BrN4O2
Molecular Weight:299.123940706253
CID:6567774
PubChem ID:165481298

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
    • EN300-1128528
    • 2138356-88-2
    • インチ: 1S/C10H11BrN4O2/c1-3-17-9(16)8-7(13-10(11)14-8)6-4-5-12-15(6)2/h4-5H,3H2,1-2H3,(H,13,14)
    • InChIKey: CMHKHVDUNASAIW-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=C(C(=O)OCC)N1)C1=CC=NN1C

計算された属性

  • 精确分子量: 298.00654g/mol
  • 同位素质量: 298.00654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.8Ų
  • XLogP3: 1.6

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1128528-2.5g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
2.5g
$1848.0 2023-10-26
Enamine
EN300-1128528-1.0g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2
1g
$943.0 2023-06-09
Enamine
EN300-1128528-0.5g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
0.5g
$905.0 2023-10-26
Enamine
EN300-1128528-5g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
5g
$2732.0 2023-10-26
Enamine
EN300-1128528-0.05g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
0.05g
$792.0 2023-10-26
Enamine
EN300-1128528-10.0g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2
10g
$4052.0 2023-06-09
Enamine
EN300-1128528-0.1g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
0.1g
$829.0 2023-10-26
Enamine
EN300-1128528-1g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
1g
$943.0 2023-10-26
Enamine
EN300-1128528-10g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2 95%
10g
$4052.0 2023-10-26
Enamine
EN300-1128528-5.0g
ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate
2138356-88-2
5g
$2732.0 2023-06-09

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate 関連文献

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylateに関する追加情報

Ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate: A Versatile Building Block in Medicinal Chemistry

In the ever-evolving field of medicinal chemistry, ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate (CAS No. 2138356-88-2) has emerged as a crucial intermediate for the synthesis of biologically active compounds. This heterocyclic compound, featuring both imidazole and pyrazole moieties, has garnered significant attention from pharmaceutical researchers due to its unique structural features and broad application potential.

The molecular structure of ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate combines three important heterocyclic systems: the imidazole core, a bromine substituent at position 2, and a 1-methyl-1H-pyrazol-5-yl group at position 5. This strategic arrangement of functional groups makes it particularly valuable for drug discovery programs targeting various therapeutic areas, including inflammation, oncology, and infectious diseases.

Recent trends in pharmaceutical research have shown increased interest in imidazole-pyrazole hybrids, as evidenced by numerous patent applications and publications. The ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate serves as an excellent precursor for the development of kinase inhibitors, which represent one of the most promising classes of targeted therapies in modern medicine. Its bromine atom offers an ideal site for further functionalization through cross-coupling reactions, while the ester group provides additional synthetic flexibility.

From a synthetic chemistry perspective, the 2-bromoimidazole scaffold in this compound enables various transition metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. This characteristic has made ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate particularly valuable in parallel synthesis and combinatorial chemistry approaches, where rapid generation of molecular diversity is essential for lead optimization.

The growing demand for heterocyclic building blocks in drug discovery has positioned CAS 2138356-88-2 as an important compound in medicinal chemistry toolkits. Its applications extend beyond pharmaceutical development, finding use in materials science for the creation of specialized polymers and in agrochemical research for the design of novel crop protection agents. The presence of both electron-rich (pyrazole) and electron-deficient (bromoimidazole) regions in the molecule contributes to its versatility in various chemical transformations.

Quality control of ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The stability profile of this intermediate has been well-characterized, with proper storage conditions (typically under inert atmosphere at low temperatures) ensuring long-term viability for research use.

As the pharmaceutical industry continues to explore new small molecule therapeutics, the importance of versatile intermediates like ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate will only increase. Its unique combination of reactive sites and heterocyclic frameworks aligns perfectly with current trends in fragment-based drug design and molecular hybridization strategies, making it a valuable asset for medicinal chemists worldwide.

The synthesis of CAS 2138356-88-2 typically involves multi-step procedures starting from commercially available imidazole derivatives. Recent process optimization efforts have focused on improving yields and reducing environmental impact through green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. These advancements have made the compound more accessible to researchers while maintaining high quality standards.

In the context of intellectual property, ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate and its derivatives have been featured in numerous patent applications, particularly in areas related to protein kinase inhibition and cancer therapeutics. This highlights the compound's significance in cutting-edge drug discovery programs and its potential to contribute to future breakthrough medications.

For researchers working with this compound, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols apply when working with organic intermediates like ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate to ensure safe and productive research environments.

The future outlook for CAS 2138356-88-2 appears promising, with ongoing research exploring its potential in new therapeutic areas and material science applications. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this versatile building block will likely play an increasingly important role in the development of next-generation chemical entities across multiple scientific disciplines.

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